molecular formula C22H18F3N3O2 B2920692 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide CAS No. 1203149-64-7

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

Cat. No.: B2920692
CAS No.: 1203149-64-7
M. Wt: 413.4
InChI Key: KZOJXEBAYCSPDW-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a synthetic urea-based small molecule designed for research use in chemical biology and oncology. This compound is of significant interest in early-stage drug discovery, particularly for its potential to modulate protein kinase signaling pathways. Compounds with similar benzamide and trifluoromethylphenyl urea motifs have been investigated for their affinity to tyrosine-protein kinase Lck, a key target in T-cell receptor signaling . The structural framework of this molecule, which incorporates substituted benzamide and aryl urea groups, is frequently explored in the development of targeted therapies for aggressive cancers, including triple-negative breast cancer (TNBC) . Its mechanism of action is hypothesized to involve interaction with specific enzymatic targets, potentially leading to the inhibition of proliferation in malignant cells. Researchers value this compound for its potential to cross physiological barriers like the blood-brain barrier, making it a candidate for studying metastatic brain tumors . As a urea-linked benzamide derivative, it serves as a critical chemical tool for elucidating disease mechanisms and structure-activity relationships (SAR) in medicinal chemistry programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2/c1-14-8-2-3-9-15(14)20(29)26-18-12-6-7-13-19(18)28-21(30)27-17-11-5-4-10-16(17)22(23,24)25/h2-13H,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOJXEBAYCSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multi-step reactions starting from basic aromatic precursors. One common approach involves:

  • Formation of Urea Derivative: : The initial step might involve the reaction of a trifluoromethyl phenyl isocyanate with an aniline derivative to form a substituted urea.

  • Amidation Reaction: : This urea derivative can then undergo an amidation reaction with 2-methylbenzoyl chloride in the presence of a base like triethylamine, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity. This could involve:

  • Batch Processes: : Using controlled batch processes to handle intermediate steps.

  • Catalysts and Optimized Conditions: : Employing catalysts to increase reaction efficiency and applying optimized temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various types of chemical reactions:

  • Oxidation: : It might be oxidized under strong oxidizing conditions, leading to breakdown products useful for studying its stability.

  • Reduction: : Reduction reactions could target the urea or amide functionalities, modifying the compound's properties.

  • Substitution: : Given the aromatic rings, electrophilic substitution reactions could introduce new substituents.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or using reducing agents such as sodium borohydride.

  • Substitution: : Electrophiles such as bromine or chlorinating agents.

Major Products Formed

  • Oxidation: : Various carboxylic acid derivatives or simple aromatic carboxylates.

  • Reduction: : Amino derivatives or reduced amide functionalities.

  • Substitution: : Halo-derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Analytical Standards: : Used as a standard in analytical techniques such as HPLC or GC-MS.

  • Reagent: : Employed as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology

  • Biomolecular Probes: : Potential use as a probe for studying protein-ligand interactions.

Medicine

  • Pharmacology: : Its structure suggests possible development into pharmaceutical agents targeting specific proteins or enzymes.

Industry

  • Material Science: : Components in the synthesis of high-performance materials, coatings, or polymers.

Mechanism of Action

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide's mechanism of action in biological systems might involve:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways: : Modulation of signaling pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents on Benzamide Core Ureido-Linked Substituent Key Properties/Applications References
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide 2-methyl 2-(trifluoromethyl)phenyl Potential bioactivity (inferred)
2-chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide 2-chloro 2-(trifluoromethyl)phenyl Higher lipophilicity (Cl vs. CH₃)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl Commercial fungicide
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Thiazole-piperazine-ethyl ester 3-(trifluoromethyl)phenyl High yield (92%), ESI-MS m/z: 548.2
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) 4-imidazolyl 3,4-difluorophenyl Pharmacological relevance (imidazole)
Key Observations:

Trifluoromethyl groups significantly increase lipophilicity and metabolic stability, as seen in flutolanil and compound 10e .

Hydrogen-Bonding Capability :

  • The urea group in the target compound and its analogs enables strong hydrogen-bonding interactions, critical for binding to enzymes or receptors. For example, compound 3b incorporates an imidazole ring, which adds pH-dependent binding versatility .

Synthetic Yields :

  • Ureido-thiazole derivatives (e.g., 10e) achieve high yields (>90%), suggesting efficient synthetic routes for such motifs .

Crystallographic and Computational Insights

  • Tools like Mercury CSD 2.0 () enable comparative analysis of crystal structures. For example, the trifluoromethyl group in the target compound may adopt a conformation that minimizes steric clashes, akin to fluorinated benzamides studied by Zhu et al. .
  • Glide XP scoring () highlights the importance of hydrophobic enclosure for ligands with trifluoromethyl groups, which could explain enhanced binding in analogs like 10e .

Biological Activity

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide, identified by its CAS number 1203149-64-7, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C22H18F3N3O2
  • Molecular Weight : 413.4 g/mol
  • Structure : The compound features a complex structure with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas:

Antiviral Activity

Studies have indicated that derivatives of N-phenylbenzamide, which includes the target compound, exhibit antiviral properties. For instance, a related class of compounds has been tested against Enterovirus 71 (EV71), showing promising inhibitory effects with IC50 values in the low micromolar range (5.7 to 12 μM). The selectivity index (SI) values for these compounds were comparable or superior to established antiviral agents like pirodavir .

Antimicrobial Properties

N-phenylbenzamide derivatives have demonstrated a broad spectrum of antimicrobial activity. They have been synthesized and evaluated for their efficacy against various bacterial strains, indicating potential use as antibacterial agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Modulation of Enzyme Activity : Some studies suggest that these compounds can act as enzyme inhibitors, affecting metabolic pathways in pathogens .

Case Studies and Research Findings

  • Antiviral Efficacy Against EV71 :
    • A study evaluated several N-phenylbenzamide derivatives for their antiviral activity against multiple strains of EV71. The results indicated that modifications at specific positions on the benzene rings significantly influenced antiviral potency, suggesting structure-activity relationships that could guide further development .
  • Antibacterial Activity :
    • Research has shown that certain derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs), demonstrating their potential as new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeIC50 (μM)Selectivity Index (SI)Reference
AntiviralN-Phenylbenzamide derivative (1e)5.7 - 1251 - 110
AntibacterialVarious N-phenylbenzamidesVariesVaries
AntimicrobialN-Phenylbenzamide derivativesVariesVaries

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